![molecular formula C8H16ClN5 B1464076 1-[(5-Methyl-1H-1,2,4-triazol-3-yl)methyl]piperazin-hydrochlorid CAS No. 1315366-39-2](/img/structure/B1464076.png)

1-[(5-Methyl-1H-1,2,4-triazol-3-yl)methyl]piperazin-hydrochlorid

Übersicht

Beschreibung

The compound “1-[(5-methyl-1H-1,2,4-triazol-3-yl)methyl]piperazine hydrochloride” is a derivative of 1,2,4-triazole. 1,2,4-Triazoles are a class of heterocyclic compounds that contain a five-membered ring with three nitrogen atoms and two carbon atoms . They are known for their diverse biological activities and are used in medicinal chemistry as building blocks for various drugs .

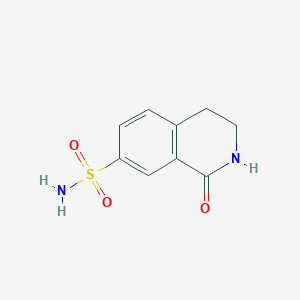

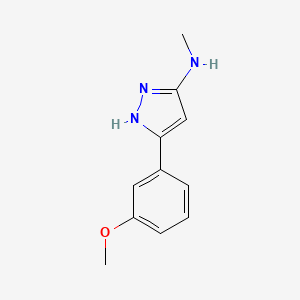

Molecular Structure Analysis

The molecular structure of “1-[(5-methyl-1H-1,2,4-triazol-3-yl)methyl]piperazine hydrochloride” can be inferred from its name. It likely contains a piperazine ring, which is a six-membered ring with two nitrogen atoms, attached to a 1,2,4-triazole ring via a methylene (-CH2-) group .Wissenschaftliche Forschungsanwendungen

Arzneimittelforschung

1,2,4-Triazole haben breite Anwendung in der Arzneimittelforschung gefunden . Sie sind Teil essentieller Bausteine wie Aminosäuren, Nukleotide usw. . Viele prominente Arzneimittel mit einem 1,2,4-Triazol-Kern sind auf dem Markt erhältlich .

Organische Synthese

1,2,4-Triazole werden in der organischen Synthese häufig eingesetzt . Sie zeichnen sich durch hohe chemische Stabilität und ein starkes Dipolmoment aus, was sie in verschiedenen Syntheseprozessen nützlich macht .

Polymerchemie

Im Bereich der Polymerchemie spielen 1,2,4-Triazole eine entscheidende Rolle . Ihre einzigartige Struktur und ihre Eigenschaften machen sie für die Entwicklung neuer Polymere geeignet .

Supramolekulare Chemie

1,2,4-Triazole werden auch in der supramolekularen Chemie verwendet . Sie können eine Vielzahl von nicht-kovalenten Bindungen mit Enzymen und Rezeptoren eingehen, wodurch sie bei der Gestaltung komplexer molekularer Strukturen nützlich sind .

Biokonjugation

Die Biokonjugationsanwendungen von 1,2,4-Triazolen sind bemerkenswert . Sie können verwendet werden, um Biomoleküle miteinander zu verbinden, wodurch die Herstellung neuartiger biologischer Konstrukte ermöglicht wird .

Chemische Biologie

In der chemischen Biologie werden 1,2,4-Triazole für verschiedene Zwecke eingesetzt . Sie können die Struktur von Amidbindungen nachahmen, wodurch sie bei der Gestaltung bioaktiver Verbindungen nützlich sind .

Fluoreszenz-Bildgebung

1,2,4-Triazole haben Anwendungen in der Fluoreszenz-Bildgebung . Sie können verwendet werden, um fluoreszierende Sonden für die Detektion und Bildgebung biologischer Strukturen zu erstellen .

Materialwissenschaften

Schließlich werden in der Materialwissenschaft 1,2,4-Triazole bei der Entwicklung neuer Materialien eingesetzt . Ihre einzigartigen Eigenschaften machen sie für die Herstellung von fortschrittlichen Materialien mit spezifischen Eigenschaften geeignet .

Wirkmechanismus

Target of Action

Similar compounds with a 1,2,4-triazole nucleus have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various cellular targets.

Mode of Action

It’s known that compounds with a 1,2,4-triazole nucleus can interact with their targets and cause significant changes . For instance, some compounds bind to the colchicine binding site of tubulin , which could potentially disrupt microtubule dynamics and cell division.

Biochemical Pathways

Compounds with a similar 1,2,4-triazole nucleus have been shown to affect various biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial activities . These activities suggest that the compound may interact with multiple biochemical pathways.

Result of Action

Similar compounds have shown cytotoxic activities against various tumor cell lines , suggesting that this compound may also have potential anticancer effects.

Biochemische Analyse

Biochemical Properties

1-[(5-methyl-1H-1,2,4-triazol-3-yl)methyl]piperazine hydrochloride plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with enzymes involved in metabolic pathways, potentially acting as an inhibitor or activator depending on the context. The nature of these interactions often involves binding to the active site of the enzyme, thereby modulating its activity. Additionally, 1-[(5-methyl-1H-1,2,4-triazol-3-yl)methyl]piperazine hydrochloride can form complexes with proteins, affecting their stability and function .

Cellular Effects

The effects of 1-[(5-methyl-1H-1,2,4-triazol-3-yl)methyl]piperazine hydrochloride on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to alter the expression of genes involved in cell cycle regulation, apoptosis, and stress response. Furthermore, 1-[(5-methyl-1H-1,2,4-triazol-3-yl)methyl]piperazine hydrochloride can impact cellular metabolism by affecting the activity of key metabolic enzymes, leading to changes in metabolite levels and metabolic flux .

Molecular Mechanism

At the molecular level, 1-[(5-methyl-1H-1,2,4-triazol-3-yl)methyl]piperazine hydrochloride exerts its effects through various mechanisms. One of the primary mechanisms involves binding interactions with biomolecules, such as enzymes and receptors. This binding can result in enzyme inhibition or activation, depending on the specific interaction. Additionally, 1-[(5-methyl-1H-1,2,4-triazol-3-yl)methyl]piperazine hydrochloride can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of target genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1-[(5-methyl-1H-1,2,4-triazol-3-yl)methyl]piperazine hydrochloride can change over time. This includes its stability, degradation, and long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, especially under conditions of high temperature or light exposure. Long-term exposure to 1-[(5-methyl-1H-1,2,4-triazol-3-yl)methyl]piperazine hydrochloride has been associated with changes in cellular function, such as altered cell proliferation and differentiation .

Dosage Effects in Animal Models

The effects of 1-[(5-methyl-1H-1,2,4-triazol-3-yl)methyl]piperazine hydrochloride vary with different dosages in animal models. At low doses, this compound may exhibit beneficial effects, such as enhanced metabolic activity or improved stress response. At high doses, it can cause toxic or adverse effects, including cellular damage, organ toxicity, and behavioral changes. Threshold effects have been observed, where a specific dosage range results in a significant change in the compound’s impact on the organism .

Metabolic Pathways

1-[(5-methyl-1H-1,2,4-triazol-3-yl)methyl]piperazine hydrochloride is involved in several metabolic pathways. It interacts with enzymes and cofactors, influencing their activity and the overall metabolic flux. For example, this compound can inhibit or activate enzymes involved in the tricarboxylic acid cycle, glycolysis, or amino acid metabolism. These interactions can lead to changes in metabolite levels, affecting the overall metabolic state of the cell .

Transport and Distribution

Within cells and tissues, 1-[(5-methyl-1H-1,2,4-triazol-3-yl)methyl]piperazine hydrochloride is transported and distributed through various mechanisms. It can interact with transporters or binding proteins, facilitating its movement across cellular membranes. Additionally, this compound can accumulate in specific tissues or cellular compartments, depending on its chemical properties and the presence of specific transport mechanisms .

Subcellular Localization

The subcellular localization of 1-[(5-methyl-1H-1,2,4-triazol-3-yl)methyl]piperazine hydrochloride is crucial for its activity and function. This compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, it may localize to the mitochondria, nucleus, or endoplasmic reticulum, where it can exert its effects on cellular processes. The localization of 1-[(5-methyl-1H-1,2,4-triazol-3-yl)methyl]piperazine hydrochloride can influence its activity, stability, and interactions with other biomolecules .

Eigenschaften

IUPAC Name |

1-[(5-methyl-1H-1,2,4-triazol-3-yl)methyl]piperazine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15N5.ClH/c1-7-10-8(12-11-7)6-13-4-2-9-3-5-13;/h9H,2-6H2,1H3,(H,10,11,12);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQRBVVKRKGIQNA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=NN1)CN2CCNCC2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16ClN5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-chloro-N-({3-[(furan-2-ylmethoxy)methyl]phenyl}methyl)acetamide](/img/structure/B1464007.png)

![1-[(1-phenyl-1H-pyrazol-4-yl)methyl]piperazine dihydrochloride](/img/structure/B1464009.png)